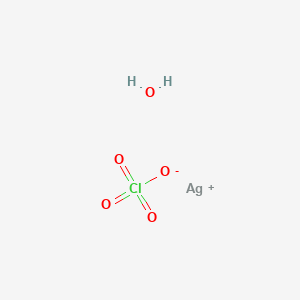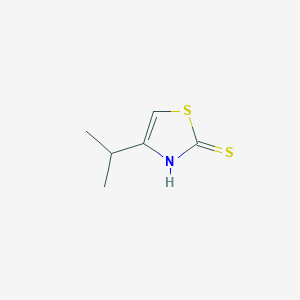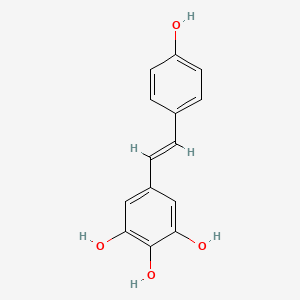
Silver perchlorate hydrate
Overview
Description
Silver perchlorate hydrate is a chemical compound with the formula AgClO₄·xH₂O. It is a white, hygroscopic solid that forms a monohydrate. This compound is known for its high solubility in water and organic solvents, making it a useful reagent in various chemical reactions. This compound is primarily used as a source of silver ions (Ag⁺) in organic synthesis and catalysis .
Preparation Methods
Silver perchlorate hydrate can be synthesized through several methods:
Reaction of Perchloric Acid with Silver Nitrate: This method involves heating a mixture of perchloric acid (HClO₄) and silver nitrate (AgNO₃) to produce silver perchlorate (AgClO₄) and nitric acid (HNO₃).
Reaction of Barium Perchlorate with Silver Sulfate: In this method, barium perchlorate (Ba(ClO₄)₂) reacts with silver sulfate (Ag₂SO₄) to form silver perchlorate and barium sulfate (BaSO₄).
Reaction of Perchloric Acid with Silver Oxide: This method involves the reaction of perchloric acid with silver oxide (Ag₂O) to produce silver perchlorate and water (H₂O).
Chemical Reactions Analysis
Silver perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: Silver perchlorate can act as an oxidizing agent in organic reactions.
Substitution: It is effective in replacing halide ligands with perchlorate, which is a weakly or non-coordinating anion.
Coordination Complex Formation: Silver perchlorate can form coordination complexes with aromatic compounds, such as benzene and toluene, where the silver cation binds to the arene.
Common reagents used in these reactions include perchloric acid, silver nitrate, barium perchlorate, and silver sulfate. The major products formed from these reactions are silver perchlorate and various byproducts such as nitric acid, barium sulfate, and water .
Scientific Research Applications
Silver perchlorate hydrate has several scientific research applications:
Organic Synthesis: It is used as a catalyst in organic reactions, particularly in the formation of coordination complexes with aromatic compounds.
Material Science: Silver perchlorate is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks for studying the effect of ligands on network structure.
Analytical Chemistry: It serves as a reagent for replacing halide ligands with perchlorate in various analytical procedures.
Industrial Applications: Due to its high solubility, it is used in industrial processes that require a source of silver ions.
Mechanism of Action
The mechanism of action of silver perchlorate hydrate primarily involves the release of silver ions (Ag⁺) in solution. These ions can interact with various molecular targets, including aromatic compounds, to form coordination complexes. The perchlorate anion (ClO₄⁻) is weakly coordinating, allowing the silver cation to readily participate in chemical reactions .
Comparison with Similar Compounds
Silver perchlorate hydrate can be compared with other silver salts, such as:
Silver Nitrate (AgNO₃): Both compounds are sources of silver ions, but silver nitrate is more commonly used due to its lower cost and availability.
Silver Tetrafluoroborate (AgBF₄): Similar to silver perchlorate, silver tetrafluoroborate is used in organic synthesis and catalysis.
Silver Trifluoromethanesulfonate (AgOTf): This compound is also used in organic synthesis and has similar properties to silver perchlorate.
This compound is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3423960.png)








